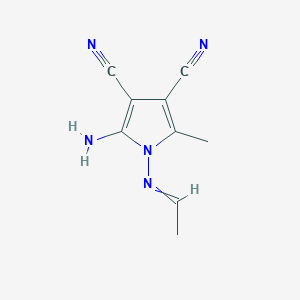
1H-Pyrrole-3,4-dicarbonitrile, 2-amino-1-(ethylideneamino)-5-methyl-
Overview
Description
1H-Pyrrole-3,4-dicarbonitrile, 2-amino-1-(ethylideneamino)-5-methyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as 3,4-Dicyano-2-aminomethyl-5-methyl-1H-pyrrole or DCMMP.
Mechanism of Action
The mechanism of action of DCMMP is not fully understood. However, studies have shown that DCMMP inhibits the activity of certain enzymes involved in the growth and proliferation of cancer cells. DCMMP has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DCMMP has been shown to have several biochemical and physiological effects. In vitro studies have shown that DCMMP inhibits the growth of cancer cells and induces apoptosis. In vivo studies have shown that DCMMP has antitumor activity and can inhibit the growth of tumors in mice.
Advantages and Limitations for Lab Experiments
One advantage of using DCMMP in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation of using DCMMP is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research involving DCMMP. One direction is to further investigate its potential as an anticancer agent and to study its mechanism of action in more detail. Another direction is to explore its potential applications in materials science and organic chemistry. Additionally, further studies are needed to determine the optimal dosing and administration of DCMMP for potential clinical use.
In conclusion, DCMMP is a chemical compound with significant potential applications in various fields, including materials science, organic chemistry, and medicinal chemistry. Its ability to inhibit the growth of cancer cells and induce apoptosis makes it a promising candidate for further research as an anticancer agent. Further studies are needed to fully understand its mechanism of action and to explore its potential applications in various fields.
Scientific Research Applications
DCMMP has been studied extensively for its potential applications in various fields, including materials science, organic chemistry, and medicinal chemistry. In materials science, DCMMP has been used as a building block for the synthesis of novel polymers with unique properties. In organic chemistry, DCMMP has been used as a reagent for the synthesis of various compounds. In medicinal chemistry, DCMMP has shown potential as an anticancer agent and has been studied for its ability to inhibit the growth of cancer cells.
properties
IUPAC Name |
2-amino-1-(ethylideneamino)-5-methylpyrrole-3,4-dicarbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5/c1-3-13-14-6(2)7(4-10)8(5-11)9(14)12/h3H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOYBSSTYGNKKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=NN1C(=C(C(=C1N)C#N)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20327746 | |
| Record name | 1H-Pyrrole-3,4-dicarbonitrile, 2-amino-1-(ethylideneamino)-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87688-95-7 | |
| Record name | 1H-Pyrrole-3,4-dicarbonitrile, 2-amino-1-(ethylideneamino)-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid](/img/structure/B3359727.png)







![1-Hydrazinylpyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B3359780.png)

![1-Methyl-2,6-diazabicyclo[2.2.2]octane-3,5-dione](/img/structure/B3359789.png)

![1,3,4,5,6,7,8,9-Octahydro-2H-cyclohepta[b]pyridin-2-one](/img/structure/B3359800.png)
